4-Azidooxolan-2-one
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Overview
Description
4-Azidooxolan-2-one is a heterocyclic compound featuring an azide group attached to an oxolan-2-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Azidooxolan-2-one typically involves the introduction of an azide group to an oxolan-2-one precursor. One common method is the nucleophilic substitution reaction where an appropriate leaving group on the oxolan-2-one is replaced by an azide ion. This can be achieved using sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) under mild heating conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially explosive azide compounds.
Chemical Reactions Analysis
Types of Reactions: 4-Azidooxolan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The azide group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: The azide group can participate in 1,3-dipolar cycloaddition reactions, such as the Huisgen cycloaddition, to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃), DMF, mild heating.
Cycloaddition: Copper(I) catalysts, alkynes, room temperature.
Reduction: Lithium aluminum hydride (LiAlH₄), ether solvents, low temperature.
Major Products:
Triazoles: Formed via cycloaddition reactions.
Amines: Formed via reduction of the azide group.
Scientific Research Applications
4-Azidooxolan-2-one has diverse applications in scientific research:
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of 4-Azidooxolan-2-one largely depends on the specific chemical reactions it undergoes. For instance, in cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with dipolarophiles like alkynes to form triazoles. This reaction is facilitated by copper(I) catalysts, which enhance the regioselectivity and efficiency of the process .
Comparison with Similar Compounds
1,2,4-Oxadiazoles: These compounds also contain nitrogen and oxygen in a five-membered ring and are known for their antimicrobial properties.
Oxazolidin-2-ones: Known for their antibacterial activity, particularly in the pharmaceutical industry.
Uniqueness of 4-Azidooxolan-2-one: this compound is unique due to the presence of the azide group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for creating a wide range of derivatives and functional materials.
Properties
CAS No. |
189870-41-5 |
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Molecular Formula |
C4H5N3O2 |
Molecular Weight |
127.10 g/mol |
IUPAC Name |
4-azidooxolan-2-one |
InChI |
InChI=1S/C4H5N3O2/c5-7-6-3-1-4(8)9-2-3/h3H,1-2H2 |
InChI Key |
VGONWMXJJVHPGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC1=O)N=[N+]=[N-] |
Origin of Product |
United States |
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